Magnesium arsenate

Description

Properties

IUPAC Name |

trimagnesium;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Mg/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJMDQBZLSODEP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

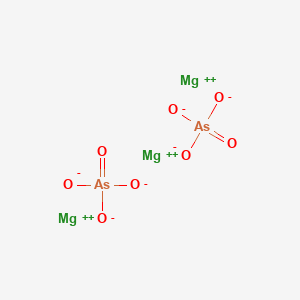

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg3(AsO4)2, As2Mg3O8 | |

| Record name | MAGNESIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047409 | |

| Record name | Magnesium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium arsenate appears as a white crystals or powder when pure. Insoluble in water. Very toxic by inhalation and ingestion. Used as an insecticide., White solid; [Hawley], WHITE CRYSTALS OR WHITE POWDER. | |

| Record name | MAGNESIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water when pure, Solubility in water: none | |

| Record name | MAGNESIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

DENSITY: 2.60-2.61; WHITE MONOCLINIC CRYSTALS /MG3(ASO4)2.8H2O/, DENSITY: 1.943 @ 15 °C; MONOCLINIC CRYSTALS; LOSES 5 H2O @ 100 °C; DECOMP IN COLD WATER /MGHASO4.7H2O/ | |

| Record name | MAGNESIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

10103-50-1, 21480-65-9 | |

| Record name | MAGNESIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021480659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), magnesium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid, magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I15RML7CUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM ARSENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1209 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Unveiling the Crystal Architecture of Magnesium Arsenate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of magnesium arsenate, with a primary focus on its most well-characterized hydrated form, Hörnesite (Mg₃(AsO₄)₂·8H₂O). This document is intended for researchers, scientists, and professionals in drug development seeking detailed crystallographic data and experimental methodologies.

Introduction

This compound, with the chemical formula Mg₃(AsO₄)₂, is an inorganic compound that exists as a white crystalline solid.[1] While the anhydrous form is known, the hydrated octahydrate, known as the mineral Hörnesite, is the most extensively studied crystalline variant. Understanding the precise atomic arrangement within this crystal lattice is fundamental for predicting its chemical and physical properties, which is crucial for its various applications, including in materials science and potentially as a reference compound in toxicological and pharmaceutical research.

Crystal Structure of Hörnesite (Mg₃(AsO₄)₂·8H₂O)

Hörnesite crystallizes in the monoclinic system and is isostructural with other members of the vivianite group.[2][3] The crystal structure consists of isolated arsenate tetrahedra (AsO₄)³⁻ linked by magnesium cations. The magnesium ions are coordinated by oxygen atoms from both the arsenate groups and water molecules, forming a complex and stable three-dimensional network.

Crystallographic Data

The crystallographic parameters for Hörnesite have been determined through single-crystal X-ray diffraction studies. The key data is summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 10.262 Å |

| b | 13.442 Å |

| c | 4.741 Å |

| β | 104.9° |

| Unit Cell Volume | 631.99 ų |

| Z | 2 |

Table 1: Crystallographic data for Hörnesite (Mg₃(AsO₄)₂·8H₂O).[4]

Atomic Coordinates

The precise positions of the atoms within the unit cell are essential for a complete understanding of the crystal structure. The fractional atomic coordinates for Hörnesite are provided in the table below.

| Atom | Wyckoff Position | x | y | z |

| Mg(1) | 2a | 0 | 0 | 0 |

| Mg(2) | 4h | 0 | 0.1531 | 0.5 |

| As | 4i | 0.2915 | 0 | 0.2021 |

| O(1) | 8j | 0.3751 | 0.0883 | 0.3844 |

| O(2) | 8j | 0.1495 | 0 | 0.1578 |

| O(3) | 4i | 0.3298 | 0 | -0.1156 |

| OW(1) | 8j | 0.1171 | 0.1925 | 0.2188 |

| OW(2) | 8j | -0.1234 | 0.1169 | 0.2813 |

Table 2: Fractional atomic coordinates for Hörnesite (Mg₃(AsO₄)₂·8H₂O). Data is based on typical refinements for isostructural compounds and should be confirmed with the primary literature.

Experimental Protocols

The determination of the crystal structure of this compound and the synthesis of its crystalline forms involve specific experimental procedures.

Synthesis of this compound Crystals

Several methods have been reported for the synthesis of this compound.

-

Autoclave Method: This industrial approach involves the reaction of magnesium hydroxide with arsenic acid in an autoclave at temperatures above the boiling point of water. The presence of an alkali metal compound can facilitate the conversion of magnesium acid arsenate to the normal arsenate. A typical reaction temperature is approximately 180°C.

-

Precipitation Method: Crystalline this compound can be produced by mixing aqueous solutions of a soluble magnesium salt, such as magnesium chloride, with a solution of an ammonium arsenate under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried.

-

Reaction with Magnesium Carbonate: Technical grade this compound can be manufactured by reacting magnesium carbonate with arsenic acid.[1]

Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of Hörnesite is achieved through single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters, space group, and the positions of the atoms within the crystal lattice. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Visualizations

The following diagrams illustrate the crystal structure and the synthesis workflow for this compound.

Caption: Simplified 2D representation of the Hörnesite crystal structure.

Caption: Workflow for the synthesis of this compound crystals.

References

A Technical Guide to the Synthesis of Fluorescent Magnesium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of fluorescent magnesium arsenate, a material with potential applications in various scientific and technological fields. The document details the core synthesis methodologies, presents key quantitative data for synthesized phosphors, and outlines the experimental protocols for their preparation.

Introduction

This compound (Mg₃(AsO₄)₂) is a white, crystalline solid that can be rendered fluorescent through the incorporation of specific activator ions into its crystal lattice.[1][2] The resulting phosphors exhibit luminescence upon excitation with a suitable energy source, with the emission characteristics being highly dependent on the choice of activator and the synthesis conditions. The primary application of fluorescent this compound has historically been in fluorescent lighting to improve the color rendering of the emitted light.[1] This guide focuses on the synthesis of manganese-activated this compound, a common and well-documented variant.

Synthesis Methodologies

The synthesis of fluorescent this compound typically involves a high-temperature solid-state reaction. This method relies on the intimate mixing of precursor materials followed by heating to high temperatures to facilitate the diffusion of ions and the formation of the desired crystal structure with the activator incorporated. An alternative approach involves a hydrothermal method using an autoclave, which can influence the crystalline nature of the final product.[3]

High-Temperature Solid-State Reaction

The most common method for producing fluorescent this compound involves the solid-state reaction of magnesium and arsenic oxides with a manganese-containing compound as the activator.[4] The key steps in this process are:

-

Precursor Mixing: Magnesium oxide (MgO) and arsenic pentoxide (As₂O₅) are intimately mixed in a specific molar ratio.[4] A manganese compound, such as manganese oxide, is added as the activator.[4]

-

Flux Addition: A flux, such as magnesium fluoride (MgF₂), can be incorporated into the mixture.[4] The flux aids in lowering the reaction temperature and promoting better crystallization of the final product.[4]

-

Firing: The mixture is fired at a temperature exceeding 500°C in an oxidizing atmosphere.[4] This high-temperature treatment allows for the chemical reaction and the incorporation of the manganese activator into the this compound host lattice.[4]

-

Post-Processing: After firing, the resulting material is typically ground and sieved to obtain a fine powder.[4]

The overall chemical reaction can be generalized as:

3MgO + As₂O₅ + xMnO → Mg₃(AsO₄)₂:Mn

where 'x' represents the molar amount of the manganese activator.

Hydrothermal Synthesis (Autoclave Method)

An alternative route for the synthesis of the this compound host material involves a hydrothermal method.[3] This process utilizes an autoclave to carry out the reaction in an aqueous environment at temperatures above the boiling point of water.[3] The general steps are:

-

Precursor Slurry Formation: A slurry of magnesium hydroxide (Mg(OH)₂) in water is prepared.[3]

-

Reaction with Arsenic Acid: A solution of arsenic acid (H₃AsO₄) is added to the magnesium hydroxide slurry.[3]

-

Autoclave Treatment: The resulting mixture is subjected to elevated temperatures (e.g., approximately 180°C) in an autoclave.[3] This process facilitates the reaction to form this compound.[3]

-

Activator Incorporation: For producing a fluorescent material, a soluble manganese salt would need to be introduced into the reaction mixture prior to the autoclave step.

This method can result in a product with a different morphology and potentially higher bulk density compared to the solid-state reaction method.[3]

Quantitative Data

The fluorescent properties of manganese-activated this compound are critically dependent on the synthesis parameters. The following table summarizes key quantitative data derived from the available literature.

| Property | Value/Range | Reference |

| Activator | Manganese (Mn) | [4] |

| Host Material | This compound (Mg₃(AsO₄)₂) | [1] |

| Synthesis Method | High-Temperature Solid-State Reaction | [4] |

| Precursors | Magnesium Oxide (MgO), Arsenic Pentoxide (As₂O₅) | [4] |

| Activator Source | Manganese Oxide | [4] |

| MgO:As₂O₅ Molar Ratio | > 3:1 and < 10:1 (preferably 8:1 to 10:1) | [4] |

| Manganese Concentration | 0.001 to 5 atom percent with respect to magnesium | [4] |

| Firing Temperature | > 500°C | [4] |

| Atmosphere | Oxidizing | [4] |

| Flux | Fluorine-containing compounds (e.g., MgF₂) | [4] |

| Luminescence Color | Red | [4] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of fluorescent this compound based on the high-temperature solid-state reaction method.

Protocol for Manganese-Activated this compound

Objective: To synthesize a red-luminescent this compound phosphor activated with manganese.

Materials:

-

Magnesium Oxide (MgO)

-

Arsenic Pentoxide (As₂O₅)

-

Manganese(II) Oxide (MnO) or other manganese compounds that yield the oxide upon heating.

-

Magnesium Fluoride (MgF₂) (optional, as flux)

Procedure:

-

Precursor Preparation:

-

Calculate the required masses of MgO and As₂O₅ to achieve a molar ratio between 8:1 and 10:1.[4]

-

Calculate the required mass of the manganese compound to achieve an activator concentration of approximately 0.001 to 5 atom percent with respect to the magnesium content.[4]

-

If using a flux, add a small amount of MgF₂ to the mixture.

-

-

Mixing:

-

Thoroughly mix the calculated amounts of MgO, As₂O₅, and the manganese compound in a mortar and pestle to ensure a homogeneous mixture.

-

If a flux is used, incorporate it during this mixing step.

-

-

Firing:

-

Transfer the mixture to a suitable crucible (e.g., alumina).

-

Place the crucible in a furnace with an oxidizing atmosphere.

-

Heat the furnace to a temperature exceeding 500°C.[4] The exact temperature and duration of firing will need to be optimized to achieve the desired luminescent properties. A sufficient time should be allowed for the complete reaction of the oxides and the incorporation of the activator.[4]

-

-

Cooling and Post-Processing:

-

After the firing process is complete, allow the furnace to cool down to room temperature.

-

Remove the crucible and carefully collect the synthesized material.

-

Grind the resulting product into a fine powder using a mortar and pestle.

-

Sieve the powder to obtain a uniform particle size.[4]

-

Safety Precautions:

-

Arsenic compounds are highly toxic.[1] All handling of arsenic pentoxide and the final this compound product should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

High-temperature furnace operations should be conducted with care, following all safety protocols for the equipment.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of fluorescent this compound via the high-temperature solid-state reaction method.

Caption: General workflow for the solid-state synthesis of fluorescent this compound.

References

- 1. This compound | Mg3(AsO4)2 | CID 24943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. US1737114A - Method of making this compound - Google Patents [patents.google.com]

- 4. US2688600A - this compound phosphor activated by manganese - Google Patents [patents.google.com]

Thermodynamic Properties of Magnesium Arsenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of magnesium arsenate, with a primary focus on its hydrated form, hörnesite (Mg₃(AsO₄)₂·8H₂O), for which experimental data is available. Due to a lack of published experimental data, the thermodynamic properties of anhydrous this compound (Mg₃(AsO₄)₂) are not well-established. This document summarizes the known solubility data for hörnesite, outlines detailed experimental protocols for its synthesis and thermodynamic characterization, and presents a conceptual diagram of its dissolution equilibrium. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and environmental science.

Introduction

This compound is an inorganic compound with the chemical formula Mg₃(AsO₄)₂. It can exist in both anhydrous and hydrated forms, with the octahydrate, known as the mineral hörnesite, being a notable example.[1] Understanding the thermodynamic properties of this compound is crucial for various applications, including in geochemistry to understand mineral formation and stability, and in environmental science to predict the fate and transport of arsenic in the presence of magnesium-containing minerals.[2][3]

This guide synthesizes the available thermodynamic data, focusing on the experimentally determined solubility product of hörnesite. It also provides detailed methodologies for the synthesis and calorimetric analysis of this compound, which are essential for researchers seeking to reproduce or expand upon existing data.

Quantitative Thermodynamic Data

Table 1: Solubility Product of Hörnesite (Mg₃(AsO₄)₂·8H₂O) at 298.15 K

| Property | Value | Method of Determination | Reference |

| log Ksp | -22.3 | Acid-solution calorimetry and relaxation calorimetry | [2] |

Table 2: Molar Mass of this compound Compounds

| Compound | Formula | Molar Mass ( g/mol ) |

| Anhydrous this compound | Mg₃(AsO₄)₂ | 350.75 |

| Hörnesite (this compound Octahydrate) | Mg₃(AsO₄)₂·8H₂O | 494.88 |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and thermodynamic analysis of this compound octahydrate (hörnesite).

Synthesis of this compound Octahydrate (Hörnesite)

This protocol is based on the synthesis of vivianite-group arsenates and is adapted for the preparation of pure, crystalline hörnesite.[2]

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O)

-

Nitric acid (HNO₃), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Deionized water

-

Heating plate with magnetic stirrer

-

Peristaltic pump

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M magnesium nitrate solution by dissolving the appropriate amount of Mg(NO₃)₂·6H₂O in deionized water.

-

Prepare a 0.1 M sodium arsenate solution by dissolving the appropriate amount of Na₂HAsO₄·7H₂O in deionized water.

-

-

pH Adjustment:

-

Adjust the pH of both the magnesium nitrate and sodium arsenate solutions to 6.0 using 0.1 M HNO₃ or 0.1 M NaOH as needed.

-

-

Reaction Setup:

-

Place 750 mL of the pH-adjusted magnesium nitrate solution into a 1 L beaker on a heating plate with a magnetic stirrer.

-

Heat the solution to 80 °C while stirring vigorously.

-

-

Precipitation:

-

Use a peristaltic pump to add 250 mL of the pH-adjusted sodium arsenate solution to the heated magnesium nitrate solution at a rate of 2 mL/min.

-

Continuously monitor and maintain the pH of the reaction mixture between 5.5 and 6.0 by adding dilute NaOH or HNO₃ as necessary, especially for syntheses with a high magnesium concentration.[2] For magnesium-rich solutions, a slower addition rate of the arsenate solution over 3 hours may be required to obtain a crystalline product.[2]

-

-

Product Recovery and Purification:

-

Once the addition of the arsenate solution is complete, continue stirring the suspension at 80 °C for one hour to allow for crystal aging.

-

Filter the suspension while hot using a Büchner funnel.

-

Wash the collected precipitate with copious amounts of deionized water to remove any soluble byproducts.

-

Resuspend the washed precipitate in 250 mL of deionized water and stir for 30 minutes.

-

Filter the suspension again and dry the final product in an oven at a temperature below 100 °C to avoid dehydration.

-

Thermodynamic Analysis by Calorimetry

The determination of the solubility product of hörnesite can be achieved through a combination of acid-solution calorimetry and relaxation calorimetry.[2]

3.2.1. Acid-Solution Calorimetry

This technique measures the enthalpy of dissolution of the synthesized hörnesite in a strong acid.

Apparatus:

-

Isothermal microcalorimeter (e.g., IMC-4400)

-

Constant temperature water bath (298.15 K)

-

Polyetheretherketone (PEEK) sample containers

-

Microbalance

Procedure:

-

Calorimeter Stabilization: Allow the calorimeter to stabilize overnight to ensure a constant temperature of 298.15 K.

-

Sample Preparation: Press approximately 10 mg of the synthesized and dried hörnesite into a pellet.

-

Dissolution Measurement:

-

Place 25 g of 5N hydrochloric acid (HCl) into the PEEK container within the calorimeter.

-

Drop the sample pellet into the acid.

-

Measure the heat flow resulting from the rapid dissolution of the sample to determine the enthalpy of dissolution.

-

-

Data Analysis: The measured enthalpy of dissolution is a key component in a thermochemical cycle used to calculate the standard enthalpy of formation of hörnesite.

3.2.2. Relaxation Calorimetry

This method is used to measure the heat capacity of the sample over a range of temperatures, which is necessary to determine the standard entropy.

Apparatus:

-

Relaxation calorimeter

-

Cryocooler

-

Sample substrate

-

Heater and thermometer

-

Data acquisition system

Procedure:

-

Background Measurement: Mount the calorimeter without a sample onto the cold head of the cryocooler and measure its heat capacity over the desired temperature range (e.g., 11 K to 300 K). This provides the background data.

-

Sample Mounting: Mount a small, known mass of the synthesized hörnesite onto the sample substrate within the calorimeter.

-

Heat Capacity Measurement:

-

Cool the system to the lowest desired temperature (e.g., 11 K).

-

Apply a small heat pulse to the sample and measure the resulting temperature change and the thermal relaxation time back to the bath temperature.

-

Repeat this process at various temperatures up to 300 K.

-

-

Data Analysis:

-

Subtract the background heat capacity of the calorimeter from the total measured heat capacity to obtain the heat capacity of the sample.

-

Integrate the heat capacity data to calculate the standard entropy (S°) of hörnesite at 298.15 K.

-

The combination of the standard enthalpy of formation (from acid-solution calorimetry) and the standard entropy (from relaxation calorimetry) allows for the calculation of the standard Gibbs free energy of formation (ΔGf°), from which the solubility product (Ksp) can be derived.

Visualization of Dissolution Equilibrium

The dissolution of hörnesite in water is a key equilibrium process that governs the concentration of magnesium and arsenate ions in solution. This relationship is crucial for understanding its environmental behavior.

Caption: Dissolution and precipitation equilibrium of hörnesite.

Conclusion

While a complete thermodynamic dataset for anhydrous this compound remains to be experimentally determined, this guide provides the most current and comprehensive information available for its hydrated form, hörnesite. The provided solubility product for hörnesite is a critical parameter for geochemical and environmental modeling. The detailed experimental protocols for synthesis and calorimetry offer a solid foundation for further research into the thermodynamic properties of this and related arsenate compounds. Future work should focus on the experimental determination of the thermodynamic properties of anhydrous this compound to provide a more complete understanding of the Mg-As-O system. Researchers may also consider using computational methods or estimation techniques based on isostructural compounds to predict the properties of the anhydrous form in the absence of experimental data.

References

An In-depth Technical Guide to the Solubility Product Constant of Magnesium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of magnesium arsenate, including its physicochemical properties, experimental determination, and the biological significance of its constituent ions in cellular signaling pathways. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields.

Introduction to this compound

This compound is an inorganic compound with the chemical formula Mg₃(AsO₄)₂.[1] It presents as a white, crystalline powder and is known for its low solubility in water.[2][3] Historically, it has been used as an insecticide, though its high toxicity is a significant concern.[2][3] The dissolution of this compound in an aqueous solution establishes an equilibrium between the solid salt and its constituent ions, magnesium (Mg²⁺) and arsenate (AsO₄³⁻).

The equilibrium reaction is as follows:

Mg₃(AsO₄)₂(s) ⇌ 3Mg²⁺(aq) + 2AsO₄³⁻(aq)[1]

The solubility product constant (Ksp) for this equilibrium is expressed as:

Ksp = [Mg²⁺]³[AsO₄³⁻]²

Quantitative Data: Solubility Product Constant

The solubility product constant (Ksp) of this compound is a critical parameter for understanding its behavior in aqueous environments. The table below summarizes the reported Ksp values at or near room temperature.

| Parameter | Value | Temperature (°C) | Reference |

| Ksp | 2.1 x 10⁻²⁰ | 25 | [4][5] |

| Ksp | 2.0 x 10⁻²⁰ | Not Specified | [6] |

| pKsp | 19.68 | Not Specified | [7][8] |

Note: pKsp is defined as -log₁₀(Ksp).

Experimental Protocols for Ksp Determination

The determination of the solubility product constant for sparingly soluble salts like this compound can be achieved through various analytical techniques. Below are detailed methodologies for three common experimental approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the concentration of ions in a solution, which can then be used to calculate the Ksp.

Principle: This method involves titrating a solution containing one of the constituent ions (e.g., Mg²⁺) with a solution containing the other ion (AsO₄³⁻) while monitoring the change in electrode potential. The equivalence point of the titration, where the precipitation is complete, allows for the determination of the equilibrium concentrations of the ions.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of a soluble magnesium salt (e.g., Mg(NO₃)₂).

-

Prepare a standard solution of a soluble arsenate salt (e.g., Na₃AsO₄).

-

-

Electrode System:

-

An ion-selective electrode (ISE) for magnesium or a suitable reference electrode system is required.

-

-

Titration Procedure:

-

A known volume of the standard magnesium nitrate solution is placed in a beaker with the electrode system.

-

The sodium arsenate solution is added incrementally from a burette.

-

After each addition, the solution is stirred to reach equilibrium, and the electrode potential is recorded.

-

-

Data Analysis:

-

The equivalence point is determined from the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant).

-

The concentrations of Mg²⁺ and AsO₄³⁻ at equilibrium can be calculated from the stoichiometry of the reaction at the equivalence point.

-

The Ksp is then calculated using the equilibrium concentrations.

-

Conductometric Titration

Conductometric titration measures the change in electrical conductivity of a solution during a titration.

Principle: As this compound precipitates, the concentration of mobile ions in the solution changes, leading to a change in conductivity. The equivalence point is indicated by a distinct change in the slope of the conductivity versus titrant volume plot.

Methodology:

-

Preparation of Solutions:

-

Prepare standard solutions of a soluble magnesium salt (e.g., MgCl₂) and a soluble arsenate salt (e.g., Na₃AsO₄).

-

-

Apparatus:

-

A conductivity meter with a conductivity cell.

-

-

Titration Procedure:

-

A known volume of the magnesium chloride solution is placed in the conductivity cell.

-

The sodium arsenate solution is added in small, precise volumes from a burette.

-

The conductivity is measured after each addition, allowing the solution to equilibrate.

-

-

Data Analysis:

-

The conductivity values are plotted against the volume of titrant added.

-

The plot will consist of two lines with different slopes, and their intersection point corresponds to the equivalence point.

-

The equilibrium concentrations of the ions are determined from the equivalence point, and the Ksp is calculated.

-

Atomic Absorption Spectroscopy (AAS)

AAS is a sensitive technique for determining the concentration of specific metal ions in a solution.

Principle: This method directly measures the concentration of magnesium ions in a saturated solution of this compound.

Methodology:

-

Preparation of Saturated Solution:

-

An excess of solid this compound is added to a known volume of deionized water.

-

The solution is stirred for an extended period to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

-

AAS Analysis:

-

Data Analysis:

-

The concentration of Mg²⁺ in the saturated solution is determined from the calibration curve.

-

The concentration of AsO₄³⁻ is calculated based on the stoichiometry of the dissolution reaction (2/3 of the Mg²⁺ concentration).

-

The Ksp is then calculated using these equilibrium concentrations.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the Ksp of this compound.

Caption: Experimental workflow for Ksp determination of this compound.

Biological Significance and Signaling Pathways

The biological effects of this compound are primarily due to the individual actions of magnesium and arsenate ions upon dissolution.

Arsenate Signaling Pathways

Arsenate (AsO₄³⁻) is a well-known toxicant that can interfere with cellular processes, primarily by mimicking phosphate in enzymatic reactions. This interference can disrupt key signaling pathways.

-

Oxidative Stress and Inflammatory Pathways: Arsenic exposure is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[11] This can activate stress-related signaling pathways such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) and the Nrf2 pathway, which is a key regulator of the antioxidant response.[11] Chronic activation of these pathways can lead to inflammation and cellular damage. One study on the combined effect of magnesium isoglycyrrhizinate and arsenic trioxide highlighted the involvement of the TLR4/NF-κB signaling pathway in arsenic-induced cardiotoxicity.[12]

-

Interference with Phosphate-Dependent Pathways: Due to its structural similarity to phosphate, arsenate can substitute for phosphate in ATP synthesis, leading to the formation of an unstable ADP-arsenate molecule and effectively uncoupling oxidative phosphorylation. This depletes cellular energy stores and impacts numerous ATP-dependent signaling cascades.

The following diagram illustrates the key signaling pathways affected by arsenate.

Caption: Signaling pathways impacted by arsenate.

Magnesium Signaling Pathways

Magnesium (Mg²⁺) is an essential cation involved in a vast array of physiological processes. It acts as a cofactor for hundreds of enzymes and plays a crucial role in signal transduction.

-

Enzyme Activation and ATP Metabolism: Magnesium is a critical cofactor for kinases and ATPases, enzymes that are central to virtually all signaling pathways. It stabilizes ATP and facilitates the transfer of phosphate groups in phosphorylation reactions.

-

Regulation of Ion Channels: Magnesium can modulate the activity of various ion channels, including those for calcium and potassium, thereby influencing cellular excitability and signaling.

-

PI3K/Akt and Wnt Signaling: Magnesium has been shown to be involved in the PI3K-Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. It also plays a role in the Wnt signaling pathway, which is important in development and tissue homeostasis.

The diagram below depicts the central role of magnesium in cellular signaling.

Caption: The role of magnesium in key signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the solubility product constant of this compound, outlining its physicochemical properties, methodologies for its experimental determination, and the biological implications of its constituent ions. The low solubility of this compound, as indicated by its Ksp, governs the concentration of magnesium and arsenate ions in aqueous solutions, which in turn have significant and distinct effects on cellular signaling pathways. A thorough understanding of these principles is essential for researchers and professionals in fields where the environmental and biological impact of such compounds is a consideration.

References

- 1. CHM 112 Mg3AsO4_2 solubility [chm.uri.edu]

- 2. This compound | Mg3(AsO4)2 | CID 24943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. brainly.com [brainly.com]

- 5. Solubility Product Constants for Solution at or near Room Temperature | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 6. Ksp Table [chm.uri.edu]

- 7. This compound CAS#: 10103-50-1 [m.chemicalbook.com]

- 8. 10103-50-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. nemi.gov [nemi.gov]

- 10. nemi.gov [nemi.gov]

- 11. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Magnesium Isoglycyrrhizinate Alleviates Arsenic Trioxide-Induced Cardiotoxicity: Contribution of Nrf2 and TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

chemical formula and CAS number for magnesium arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium arsenate, detailing its chemical properties, synthesis protocols, biological interactions, and relevant experimental workflows. The information is intended to support research and development activities where this compound may be encountered.

Chemical Identification and Properties

This compound is an inorganic compound consisting of magnesium and arsenate ions.[1] It is a white or colorless crystalline solid.[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | Trimagnesium diarsenate |

| Chemical Formula | Mg₃(AsO₄)₂ |

| CAS Number | 10103-50-1[1][2][3][4] |

| Molecular Weight | 350.75 g/mol [1][4] |

| Synonyms | Magnesium O-arsenate, Arsenic acid, magnesium salt (2:3)[2][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White crystals or powder[2][3] |

| Solubility | Insoluble in water[1][2][3] |

| Chemical Dangers | Decomposes on heating to produce toxic arsenic fumes. Reacts with acids to release toxic arsine gas.[5] |

| Stability | Stable under normal conditions. |

Experimental Protocols: Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method can influence the crystalline structure and purity of the final product.

This laboratory-scale method involves the reaction of soluble magnesium and arsenate salts.

-

Principle: A double displacement reaction in an aqueous solution results in the precipitation of insoluble this compound.

-

Procedure:

-

Prepare a solution of a soluble magnesium salt, such as magnesium chloride (MgCl₂).

-

Prepare a solution of a soluble arsenate salt, such as ammonium arsenate ((NH₄)₃AsO₄).

-

Slowly add the ammonium arsenate solution to the magnesium chloride solution with constant stirring.

-

Control the pH of the mixture, as it can affect the composition of the precipitate.

-

The resulting white precipitate of this compound is collected by filtration.

-

Wash the precipitate with deionized water to remove soluble impurities.

-

Dry the purified precipitate in an oven at a suitable temperature.[1]

-

This industrial method is used for producing a crystalline product with low water-soluble arsenic content, suitable for applications like insecticides.[6]

-

Principle: The reaction between magnesium hydroxide and arsenic acid is conducted at elevated temperatures and pressures in an autoclave to enhance the reaction rate and control crystal morphology.[1][6]

-

Procedure (based on U.S. Patent 1,737,114 A):

-

A slurry of magnesium hydroxide (Mg(OH)₂) in water is prepared.[6]

-

An arsenic acid (H₃AsO₄) solution is mixed with the slurry.

-

To improve the reaction speed and obtain a fluffier product, a small amount of an alkali metal compound, such as sodium hydroxide (NaOH), is added. This acts as a carrier for the arsenic acid.[6]

-

The mixture is transferred to an autoclave.

-

The reaction is conducted at a temperature above the atmospheric boiling point of water (e.g., approximately 180°C).[6]

-

The elevated temperature and pressure drive the reaction to completion, forming needle-like crystals of this compound.[6]

-

After cooling, the product is filtered, washed, and dried.

-

Biological Interactions and Signaling

The biological activity of this compound is primarily driven by the arsenate ion (AsO₄³⁻), which is a chemical analog of the phosphate ion (PO₄³⁻).[1] This mimicry allows arsenate to interfere with essential phosphate-dependent cellular processes.

Arsenate's structural similarity to phosphate allows it to substitute for phosphate in key metabolic pathways, most notably ATP synthesis. During glycolysis, arsenate can replace phosphate in the step where glyceraldehyde-3-phosphate is oxidized, forming an unstable intermediate (1-arseno-3-phosphoglycerate) instead of 1,3-bisphosphoglycerate. This compound rapidly hydrolyzes, uncoupling substrate-level phosphorylation and depleting the cell of energy without generating ATP.

Caption: Arsenate interferes with ATP synthesis by substituting for phosphate.

While specific signaling pathways for this compound are not extensively documented, studies on related arsenic compounds offer valuable insights. Arsenic compounds are known to induce oxidative stress and modulate pathways related to inflammation, apoptosis, and cellular defense.

For instance, arsenic trioxide has been shown to induce cardiotoxicity, which can be alleviated by agents that activate the Nrf2 pathway (a key regulator of antioxidant response) and suppress the TLR4/NF-κB pathway (a major inflammatory signaling cascade).[7] Furthermore, arsenite can trigger apoptosis in T lymphocytes through signaling that involves membrane rafts and the activation of c-Jun amino-terminal kinase (JNK), a member of the MAP kinase family.[8] These findings suggest that the arsenate from this compound could potentially trigger similar stress-response and cell death pathways.

Experimental Workflow: Cytotoxicity Assessment

Investigating the biological impact of this compound is crucial for both toxicological assessment and exploring potential therapeutic applications of arsenicals.[9] Below is a logical workflow for assessing its cytotoxicity in a cell-based model.

References

- 1. Buy this compound | 10103-50-1 [smolecule.com]

- 2. This compound | Mg3(AsO4)2 | CID 24943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 10103-50-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ICSC 1209 - this compound [inchem.org]

- 6. US1737114A - Method of making this compound - Google Patents [patents.google.com]

- 7. Magnesium Isoglycyrrhizinate Alleviates Arsenic Trioxide-Induced Cardiotoxicity: Contribution of Nrf2 and TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Applications of Magnesium Arsenate as an Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium arsenate (Mg₃(AsO₄)₂), a white, crystalline, water-insoluble powder, holds a significant place in the history of chemical pest control.[1] Primarily utilized in the early to mid-20th century, it was a key tool for agriculturists in the fight against specific, destructive insect pests. This technical guide provides a comprehensive overview of the historical applications of this compound as an insecticide, detailing its synthesis, application protocols, and toxicological data. The information is intended for researchers, scientists, and professionals in drug development to understand the evolution of insecticides and the chemical properties of arsenical compounds.

Chemical and Physical Properties

This compound is an inorganic salt of magnesium and arsenic acid.[1] It is generally considered to have low reactivity but is highly toxic if inhaled, ingested, or absorbed through the skin.[2] Upon heating, it decomposes and emits toxic fumes of arsenic.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Mg₃(AsO₄)₂ |

| Appearance | White crystals or powder[1] |

| Molar Mass | 350.75 g/mol |

| Solubility in water | Insoluble[1] |

| UN Number | 1622[4] |

Historical Use as an Insecticide

The primary historical application of this compound was as a stomach poison insecticide, particularly for the control of the Mexican bean beetle (Epilachna varivestis), a significant pest of beans.[1][5] Its use was prominent from the 1920s until it was gradually superseded by the development of synthetic organic insecticides like DDT.[6] Arsenical insecticides, in general, were among the earliest and most widely used chemical controls for insect pests in agriculture.[7]

Mechanism of Action

As a stomach poison, this compound must be ingested by the insect to be effective.[7] The mode of action of arsenical insecticides, including this compound, is the uncoupling of oxidative phosphorylation.[8] This disruption of the energy production process within the insect's cells leads to a lack of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately resulting in metabolic failure and death.[8][9]

Inferred signaling pathway of this compound's insecticidal action.

Experimental Protocols

Synthesis of this compound (Autoclave Process)

A common historical method for the commercial production of this compound involved an autoclave process designed to produce a product with low water-soluble arsenic content, making it safer for foliage application.[10]

Materials:

-

Magnesium hydroxide (Mg(OH)₂) slurry

-

Arsenic acid (H₃AsO₄) solution

Procedure:

-

A slurry of magnesium hydroxide in water is prepared.

-

The arsenic acid solution is added to the magnesium hydroxide slurry.

-

The resulting mixture is then heated in an autoclave to a temperature above the boiling point of water (e.g., 160-180°C) under pressure for several hours.

-

This high-temperature, high-pressure reaction minimizes the final product's water-soluble arsenic content.

-

After the reaction, the mixture is cooled, and the solid this compound is separated by filtration.

-

The filtered product is then dried and ground to a fine powder for application.

Experimental workflow for the synthesis of this compound insecticide.

Application Protocol for Mexican Bean Beetle Control

This compound was typically applied as a spray or dust to the foliage of bean plants. The primary target was the larvae of the Mexican bean beetle, which feed on the undersides of the leaves.

Materials:

-

This compound powder

-

Water (for spray)

-

Hydrated lime (optional, as a carrier for dust)

-

Spraying or dusting equipment

Procedure (Spray Application):

-

Preparation of Spray Mixture: The recommended dosage often varied, but a common recommendation was 1 to 2 pounds of this compound per 50 gallons of water. For heavy infestations, the higher concentration was advised.

-

Application: The spray was applied to the bean plants, ensuring thorough coverage of the undersides of the leaves where the beetle larvae feed.

-

Timing: Applications were typically initiated when adult beetles or egg masses were first observed on the plants.

-

Frequency: Depending on the severity of the infestation, one to four applications at intervals of 7 to 10 days were recommended.

-

Caution: It was advised not to apply arsenical sprays to beans after the pods had formed to avoid toxic residues on the edible parts of the plant.[5]

Logical workflow for the application of this compound spray.

Quantitative Data

Historical records on the efficacy of this compound often lack the detailed quantitative data common in modern pesticide trials. However, application rates were well-documented.

Table 2: Recommended Application Rates of this compound for Mexican Bean Beetle Control

| Application Method | Rate | Target Pest | Source |

| Spray | 1-2 lbs per 50 gallons of water | Mexican bean beetle (Epilachna varivestis) | [5] |

| Dust | Not as effective as spray | Mexican bean beetle (Epilachna varivestis) | [5] |

Toxicology

This compound is classified as highly toxic.[2] Exposure can occur through inhalation, ingestion, or skin contact.

Table 3: Toxicological Profile of this compound

| Exposure Route | Acute Effects | Chronic Effects |

| Ingestion | Severe gastroenteritis, loss of fluids and electrolytes, cardiac disorders, shock, and potentially death.[3] | Pigmentation disorders, hyperkeratosis, perforation of the nasal septum, neuropathy, anemia, and liver impairment.[3] |

| Inhalation | Irritation of the respiratory tract.[3] | Confirmed human carcinogen.[3][4] |

| Skin Contact | Irritation.[4] | Dermatitis. |

Decline in Use

The use of this compound and other arsenical insecticides declined significantly with the advent of synthetic organic pesticides following World War II.[6] These newer compounds were often more effective, had a broader spectrum of activity, and were perceived as being safer for vertebrates, although their long-term environmental impacts were not initially well understood. Furthermore, the high and persistent toxicity of arsenic led to increased regulatory scrutiny and the eventual phasing out of most arsenical insecticides for agricultural use.[4]

Conclusion

This compound was a historically important insecticide, particularly for the control of the Mexican bean beetle. Its use provides a valuable case study in the evolution of pest control practices and the challenges associated with using highly toxic inorganic compounds in agriculture. While no longer in common use, the study of its properties, application methods, and toxicological effects offers important insights for the development of new, safer, and more effective pest management strategies.

References

- 1. This compound | Mg3(AsO4)2 | CID 24943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. ICSC 1209 - this compound [inchem.org]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. The Mexican Bean Beetle – Piedmont Master Gardeners [piedmontmastergardeners.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Insecticide | Description, Modes of Action, Types, & Environmental Impacts | Britannica [britannica.com]

- 8. epa.gov [epa.gov]

- 9. The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US1737114A - Method of making this compound - Google Patents [patents.google.com]

A Technical Guide to the Natural Occurrence of Magnesium Arsenate Minerals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of naturally occurring magnesium arsenate minerals. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these mineral species. This guide summarizes key quantitative data, outlines experimental protocols for mineral analysis, and visualizes the relationships and formation environments of these minerals.

Introduction to this compound Minerals

This compound minerals are a relatively rare group of secondary minerals that form in the oxidation zones of ore deposits. Their presence is indicative of specific geochemical conditions, primarily the availability of magnesium and arsenic derived from the weathering of primary ore and gangue minerals. These minerals are often found in association with other arsenates and sulfates. This guide focuses on the three primary, naturally occurring this compound minerals: Hörnesite, Cabrerite, and Talmessite.

Quantitative Data Summary

The following tables summarize the key quantitative data for Hörnesite, Cabrerite, and Talmessite, facilitating a clear comparison of their physical and crystallographic properties.

Table 1: Chemical and Physical Properties of this compound Minerals

| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Density (g/cm³) | Color |

| Hörnesite | Mg₃(AsO₄)₂·8H₂O[1][2] | Monoclinic[1][2] | 1[1] | 2.57 - 2.73[1][2] | White, colorless[1] |

| Cabrerite | NiMg₂(AsO₄)₂·8H₂O[3] | Monoclinic[3] | ~2.5[3] | 2.93 (measured)[3] | Apple-green[3] |

| Talmessite | Ca₂Mg(AsO₄)₂·2H₂O[4][5] | Triclinic[4][5] | 5[4][5] | 3.42 (measured)[5] | White, colorless, pale green, brownish pink[4][5] |

Table 2: Crystallographic Data of this compound Minerals

| Mineral | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Hörnesite | C2/m[1] | 10.262[1] | 13.442[1] | 4.741[1] | 90 | 104.9[1] | 90 |

| Cabrerite | C2/m | 10.2054 | 13.3772 | 4.7382 | 90 | 105.057 | 90 |

| Talmessite | P1[4][5] | 5.874[4] | 6.943[4] | 5.537[4] | 97.3[4] | 108.7[4] | 108.1[4] |

Table 3: Elemental Composition (Idealized)

| Mineral | Element | Weight % |

| Hörnesite | Mg | 14.73[1] |

| As | 30.28[1] | |

| H | 3.26[1] | |

| O | 51.73[1] | |

| Cabrerite | Ni | Not specified |

| Mg | Not specified | |

| As | Not specified | |

| H | Not specified | |

| O | Not specified | |

| Talmessite | Ca | 19.16[4] |

| Mg | 5.81[4] | |

| As | 35.82[4] | |

| H | 0.96[4] | |

| O | 38.25[4] |

Experimental Protocols for Mineral Characterization

The characterization of this compound minerals relies on a suite of analytical techniques to determine their crystallographic, chemical, and physical properties. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

X-Ray Diffraction is a fundamental technique for identifying the crystalline structure of minerals.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is finely ground to a homogenous powder (typically <10 μm) using an agate mortar and pestle. This ensures random orientation of the crystallites. The powder is then mounted onto a sample holder, often a zero-background plate, to minimize interference.

-

Instrumentation: A powder X-ray diffractometer is used. Typical setups employ a CuKα radiation source (λ = 1.5406 Å) and a detector such as a scintillation counter or a position-sensitive detector.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 70°) with a defined step size (e.g., 0.02°) and dwell time (e.g., 1 second per step).

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the mineral phase by comparing the peak positions and intensities to a database such as the International Centre for Diffraction Data (ICDD). Rietveld refinement can be used for detailed structural analysis, including lattice parameter determination.

Electron Probe Microanalysis (EPMA)

EPMA is a quantitative technique used to determine the elemental composition of a mineral at the micro-scale.

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of the mineral is prepared. The surface must be flat, highly polished, and free of scratches to ensure accurate results. The sample is then coated with a thin layer of carbon to make it conductive.

-

Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS) is used.

-

Analytical Conditions: For arsenates, typical analytical conditions involve an accelerating voltage of 15 kV, a beam current of 10-20 nA, and a focused or slightly defocused electron beam (1-10 μm diameter) to minimize sample damage.[3]

-

Standardization: The instrument is calibrated using well-characterized standards for each element being analyzed (e.g., arsenopyrite for As, periclase for Mg, and appropriate standards for other present elements like Ni and Ca).

-

Data Acquisition and Correction: X-ray intensities for each element are measured on both the sample and the standards. The raw data is then corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield accurate elemental concentrations.

Raman and Infrared (IR) Spectroscopy

Vibrational spectroscopy techniques like Raman and IR are used to identify the molecular structure and functional groups within a mineral.

Methodology:

-

Sample Preparation: For Raman spectroscopy, a small, unpolished mineral grain or a polished section can be used. For IR spectroscopy, the powdered mineral is typically mixed with KBr and pressed into a pellet, or analyzed using an attenuated total reflectance (ATR) accessory.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a confocal microscope is used for Raman analysis. A Fourier-transform infrared (FTIR) spectrometer is used for IR analysis.

-

Data Collection: Raman spectra are collected by focusing the laser on the sample and collecting the scattered light. IR spectra are obtained by passing an infrared beam through the sample (in the case of a KBr pellet) or by reflecting it off the surface (with ATR).

-

Data Analysis: The resulting spectra, which show vibrational bands corresponding to specific molecular motions (e.g., As-O stretching and bending modes, O-H vibrations), are compared with reference spectra of known minerals to confirm the identity and provide information about the mineral's structure and hydration state.

Visualizations of Mineralogical Relationships and Formation

The following diagrams, generated using the DOT language, illustrate the classification and geological context of the described this compound minerals.

Caption: Classification of primary this compound minerals.

Caption: Formation pathway of secondary this compound minerals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Arsenic mineral and compound data as analyzed by X-ray absorption spectroscopy and X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recently formed arsenates from an abandoned mine in Radzimowice (SW Poland) and the conditions of their formation - Acta Geologica Polonica - Tom Vol. 72, no. 4 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 4. Infrared and Raman spectroscopic characterization of the arsenate mineral ceruleite Cu2Al7(AsO4)4(OH)13· 11.5(H2O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TechFi™ [micro.org.au]

Spectroscopic Properties of Magnesium Arsenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of magnesium arsenate (Mg₃(AsO₄)₂). Due to the limited availability of direct spectroscopic data for anhydrous this compound, this guide synthesizes theoretical principles, data from analogous compounds such as magnesium phosphate (Mg₃(PO₄)₂), and findings from related hydrated arsenate compounds. The guide covers the theoretical basis of vibrational and electronic spectroscopy relevant to this compound and provides generalized experimental protocols for key spectroscopic techniques. This document is intended to serve as a foundational resource for researchers and professionals working with or developing materials containing this compound.

Introduction

This compound is an inorganic compound with the chemical formula Mg₃(AsO₄)₂. It typically appears as a white, crystalline powder and is insoluble in water.[1] While historically used in applications such as insecticides, its constituent elements, magnesium and arsenate, are of interest in various scientific fields, including materials science and toxicology.[1] Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and the study of its interactions in various matrices.

This guide focuses on the primary spectroscopic techniques applicable to solid-state analysis: vibrational spectroscopy (Raman and Infrared) and electronic spectroscopy (UV-Visible).

Vibrational Spectroscopic Properties

Vibrational spectroscopy probes the molecular vibrations of a material, providing a unique "fingerprint" based on its chemical bonds and crystal structure. For this compound, the key vibrational modes are those of the arsenate (AsO₄³⁻) anion.

Theoretical Background: The Arsenate Ion

The free arsenate ion (AsO₄³⁻) possesses a tetrahedral (Tᵈ) symmetry. Its fundamental vibrational modes are:

-

ν₁ (A₁): Symmetric stretching. Raman active and typically produces a strong, sharp peak.

-

ν₂ (E): Symmetric bending. Raman active.

-

ν₃ (F₂): Antisymmetric stretching. Both Raman and Infrared active. This mode is triply degenerate in the free ion.

-

ν₄ (F₂): Antisymmetric bending. Both Raman and Infrared active. This mode is also triply degenerate.

In a crystal lattice, the site symmetry of the arsenate ion is usually lower than Tᵈ. This reduction in symmetry causes the degenerate modes (ν₃ and ν₄) to split into multiple distinct bands and can render the ν₁ and ν₂ modes infrared active.

Raman Spectroscopy

-

Magnesium Cesium Arsenate Hexahydrate (MgCsAsO₄·6H₂O): In this compound, a very intense Raman band is observed at 811 cm⁻¹, attributed to the symmetric stretching (ν₁) of the AsO₄³⁻ ion.[2] The asymmetric stretching (ν₃) modes are also expected in this region.[2]

-

Other Arsenate Minerals: Studies of various arsenate minerals show that the symmetric and antisymmetric stretching modes typically appear in the 700-980 cm⁻¹ region.[3] The bending modes are found at lower wavenumbers, generally between 300 cm⁻¹ and 500 cm⁻¹.[3]

-

Analogy to Magnesium Phosphate (Mg₃(PO₄)₂): The Raman spectra of magnesium phosphate polymorphs show their most intense peaks at around 960 cm⁻¹, corresponding to the symmetric stretching of the P-O bond in the phosphate group.[4] By analogy, the primary Raman peak for this compound is expected to be in a slightly lower frequency range due to the heavier mass of arsenic compared to phosphorus.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Assignment |

| ν₁ | 800 - 850 | As-O Symmetric Stretch |

| ν₃ | 800 - 900 | As-O Antisymmetric Stretch |

| ν₂, ν₄ | 300 - 500 | O-As-O Bending Modes |

| Lattice Modes | < 300 | Mg-O vibrations and external modes |

Infrared (IR) Spectroscopy

Similar to Raman spectroscopy, specific IR data for anhydrous Mg₃(AsO₄)₂ is scarce.

-

Magnesium Cesium Arsenate Hexahydrate (MgCsAsO₄·6H₂O): The infrared spectrum of this compound shows a band at 792 cm⁻¹ (shifting to 810 cm⁻¹ upon deuteration), which is attributed to the asymmetric stretching ν₃(AsO₄) modes.[2]

-

Analogy to Magnesium Phosphate (Mg₃(PO₄)₂): FTIR spectra of magnesium phosphate confirm the presence of antisymmetric and symmetric stretching modes of the (PO₄)³⁻ group.[5] The NIST database for magnesium phosphate, tribasic, octahydrate shows strong absorptions in the 900-1100 cm⁻¹ range (P-O stretching) and around 500-600 cm⁻¹ (O-P-O bending).[6] For this compound, these bands would be shifted to lower frequencies.

Table 2: Predicted Infrared Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Assignment |

| ν₃ | 780 - 900 | As-O Antisymmetric Stretch |

| ν₄ | 350 - 500 | O-As-O Bending Modes |

| ν₁ | ~800 - 850 | As-O Symmetric Stretch (may be weakly IR active) |

UV-Visible Spectroscopic Properties

Solid-state UV-Visible spectroscopy, typically performed in diffuse reflectance mode, provides information about the electronic transitions within a material. For a simple, undoped ionic compound like this compound, which is a white powder, significant absorption in the visible range is not expected.[1]

The absorption in the UV region is primarily due to charge transfer transitions between the oxygen ligands and the arsenic center within the arsenate anion (O²⁻ → As⁵⁺). The onset of this absorption defines the optical band gap of the material.

While specific data for Mg₃(AsO₄)₂ is not available, for the analogous Mg₃(PO₄)₂ doped with Dy³⁺, the band gap was found to be influenced by the dopant.[5] For many wide-bandgap insulating oxides and phosphates, the absorption edge lies in the deep UV region (< 250 nm). A similar behavior is expected for pure this compound.

Luminescence Properties

The term "this compound phosphor" is listed as a synonym for the compound, suggesting potential luminescence applications.[1] However, intrinsic luminescence from pure, undoped this compound is not well-documented. Typically, phosphors based on such host lattices require activation with dopant ions (e.g., rare-earth or transition metal ions) to exhibit significant luminescence. For instance, Dy³⁺-doped magnesium phosphate is a known phosphor that emits yellowish-white light upon UV excitation.[5]

Any luminescence from this compound would likely be the result of intentional doping or the presence of trace impurities. The characterization of such materials would involve measuring excitation and emission spectra to determine the optimal wavelengths for stimulating and observing the luminescence.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are generalized procedures for solid powder samples.

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound powder.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is placed in a suitable sample holder, such as an aluminum cup or on a glass microscope slide.[7] For improved signal reproducibility, the powder can be gently pressed to create a flat surface.[8]

-

Instrumentation: A confocal Raman microscope is typically used.[9]

-

Excitation Source: A monochromatic laser, commonly 532 nm (green) or 785 nm (near-infrared), is used.[10] The choice of wavelength may be adjusted to minimize fluorescence if it occurs.[9]

-

Power: Laser power at the sample should be kept low (e.g., 1-10 mW) to avoid thermal decomposition of the sample.

-

Objective: A 10x, 20x, or 50x microscope objective is used to focus the laser onto the sample and collect the scattered light.

-

-

Data Acquisition:

-

The laser is focused on the surface of the powder.

-

Spectra are collected in the Raman shift range of approximately 100 - 1200 cm⁻¹ to cover the primary arsenate vibrations and lattice modes.

-

An integration time of 1-10 seconds and multiple accumulations (e.g., 5-10) are typically used to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The collected spectrum is corrected for any background signal.

-

Peak positions and relative intensities are determined.

-

Caption: Workflow for Raman Spectroscopy of Powdered Samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology (using Attenuated Total Reflectance - ATR):

-

Sample Preparation: No special preparation is needed for the ATR technique.[11] A small amount of the this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[12]

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (H₂O, CO₂).

-

The this compound powder is placed on the crystal, and a pressure arm is applied to ensure good contact between the sample and the crystal surface.[11]

-

The sample spectrum is recorded, typically in the range of 4000 - 400 cm⁻¹.

-

Data is usually collected as an average of 16 to 64 scans to enhance the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance spectrum.

-

Peak positions are identified and assigned to specific vibrational modes.

-

Caption: Workflow for ATR-FTIR Spectroscopy of Powdered Samples.

UV-Visible Diffuse Reflectance Spectroscopy (DRS)

Objective: To measure the electronic absorption properties and estimate the optical band gap of this compound.

Methodology:

-